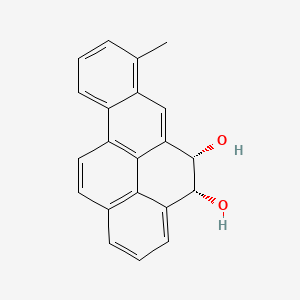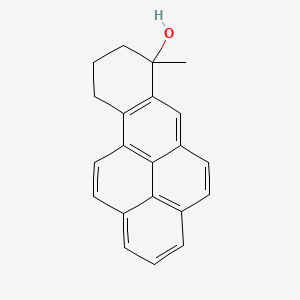![molecular formula C9H16N2O B12800673 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- CAS No. 1128-77-4](/img/no-structure.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diazabicyclo[421]nonan-4-one, 3,9-dimethyl- is a bicyclic compound with the molecular formula C9H16N2O This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the 3 and 9 positions and a ketone group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in nucleophilic addition reactions, affecting enzyme activity and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonan-4-one: Similar structure but without the methyl groups at the 3 and 9 positions.
3,9-Diazabicyclo[4.2.1]nonane: Lacks the ketone group at the 4 position.
3,9-Diazabicyclo[4.2.1]nonan-4-ol: Contains a hydroxyl group instead of a ketone group at the 4 position.
Uniqueness
The presence of methyl groups at the 3 and 9 positions in 3,9-Diazabicyclo[421]nonan-4-one, 3,9-dimethyl- enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions
Eigenschaften
| 1128-77-4 | |
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3,9-dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-10-6-8-4-3-7(11(8)2)5-9(10)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
HNDXTHOYSWHZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCC(N2C)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





